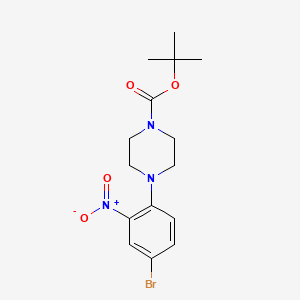

Tert-butyl 4-(4-bromo-2-nitrophenyl)piperazine-1-carboxylate

Descripción

Tert-butyl 4-(4-bromo-2-nitrophenyl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butyl carbamate-protected piperazine ring and a substituted aromatic ring with bromo (Br) and nitro (NO₂) groups at positions 4 and 2, respectively. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and proteolysis-targeting chimeras (PROTACs) . The bromo substituent enables cross-coupling reactions (e.g., Suzuki), while the nitro group can be reduced to an amine for further functionalization. Its structural complexity and reactivity make it a versatile building block in drug discovery.

Propiedades

IUPAC Name |

tert-butyl 4-(4-bromo-2-nitrophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrN3O4/c1-15(2,3)23-14(20)18-8-6-17(7-9-18)12-5-4-11(16)10-13(12)19(21)22/h4-5,10H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSRDVUJPBHVBFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Nucleophilic Aromatic Substitution (SNAr) to Form the Nitro-Substituted Piperazine

The initial step involves the reaction of piperazine with a suitably substituted nitroaromatic halide, typically 1,2-difluoro-4-nitrobenzene or a related halonitrobenzene derivative, to introduce the nitrophenyl group onto the piperazine nitrogen.

-

- Solvent: Aromatic hydrocarbons such as toluene or xylene.

- Temperature: 40–90 °C, often optimized around 80–90 °C.

- Time: 3–6 hours.

- Molar ratios: Piperazine in slight excess to ensure complete substitution.

-

- The nucleophilic nitrogen of piperazine attacks the electron-deficient aromatic ring bearing the nitro and halogen substituents, displacing the halogen (fluoro or bromo) via SNAr.

Protection of the Piperazine Nitrogen with tert-Butoxycarbonyl (Boc) Group

To protect the secondary amine of piperazine and facilitate further transformations, the compound is reacted with di-tert-butyl dicarbonate (Boc anhydride) .

-

- Solvent: Aromatic hydrocarbons (toluene, xylene).

- Temperature: Room temperature to mild heating.

- Time: Several hours until completion.

-

- Formation of tert-butyl carbamate protecting group on the piperazine nitrogen, yielding tert-butyl 4-(4-bromo-2-nitrophenyl)piperazine-1-carboxylate.

Reduction of the Nitro Group to Amino Group (Optional Step for Derivatives)

In some synthetic routes, the nitro group is selectively reduced to an amine to obtain tert-butyl 4-(2-amino-4-bromophenyl)piperazine-1-carboxylate.

-

- Palladium on carbon (Pd/C) under hydrogen atmosphere.

- Sodium dithionite in aqueous methanol with sodium carbonate at 70 °C.

-

- For catalytic hydrogenation: The nitro compound is dissolved in toluene or methanol, Pd/C is added, and hydrogen gas is bubbled at pressures around 72 psi for 12–16 hours.

- For sodium dithionite reduction: Nitro compound dissolved in methanol is added dropwise to an aqueous solution of sodium dithionite and sodium carbonate at 70 °C until complete conversion.

Detailed Reaction Scheme and Conditions Summary

| Step | Reaction Type | Reagents/Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | SNAr substitution | Piperazine + 1,2-difluoro-4-nitrobenzene | Toluene | 80–90 | 3–6 | High | Formation of nitro-substituted piperazine |

| 2 | Boc protection | Di-tert-butyl dicarbonate | Toluene/xylene | RT to mild heat | Several | High | Protects piperazine nitrogen |

| 3 | Nitro reduction (optional) | Pd/C + H2 or sodium dithionite + Na2CO3 | Toluene or MeOH/H2O | RT to 70 | 12–16 or until completion | Up to 97 | Converts nitro to amino group |

Research Findings and Optimization Notes

The use of aromatic hydrocarbons such as toluene or xylene as solvents is preferred due to their ability to dissolve both reactants and facilitate the SNAr reaction efficiently.

Temperature control is critical; too low temperatures slow the reaction, while too high may cause side reactions or decomposition.

The Boc protection step is typically straightforward and proceeds with high efficiency, providing a stable intermediate for further functionalization.

Reduction of the nitro group using sodium dithionite is a mild and selective method, avoiding over-reduction or damage to the Boc group, with reported yields of 97% and high purity.

Catalytic hydrogenation with Pd/C is also effective but requires careful control of hydrogen pressure and reaction time to prevent over-reduction or catalyst poisoning.

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl 4-(4-bromo-2-nitrophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: The piperazine ring can be oxidized under specific conditions to introduce additional functional groups.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium hydride or potassium carbonate in a polar aprotic solvent like dimethylformamide.

Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.

Major Products Formed

Reduction: 4-(4-amino-2-nitrophenyl)piperazine-1-carboxylate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives with additional functional groups on the piperazine ring.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Antitumor Activity

Research indicates that derivatives of piperazine compounds exhibit antitumor properties. Tert-butyl 4-(4-bromo-2-nitrophenyl)piperazine-1-carboxylate has been investigated for its potential to inhibit cancer cell proliferation. Studies have shown that similar compounds can induce apoptosis in cancer cells, suggesting that this compound may possess similar properties .

2. Neuropharmacology

The compound's structure allows it to interact with various neurotransmitter systems, making it a candidate for neuropharmacological studies. Piperazine derivatives are known to affect serotonin and dopamine receptors, which are crucial in treating disorders such as depression and anxiety .

3. Kinetic Stabilization of Proteins

Recent studies have explored the use of piperazine derivatives in stabilizing protein structures, such as transthyretin (TTR) tetramers. These compounds can prevent aggregation, which is significant in diseases like amyloidosis. The stabilization mechanism may provide insights into developing therapeutic agents for related conditions .

Material Science Applications

1. Polymer Chemistry

this compound can serve as a building block in synthesizing novel polymers with specific properties. Its ability to form stable bonds with other monomers makes it valuable in creating materials with enhanced mechanical and thermal stability .

2. Cosmetic Formulations

The compound's chemical properties make it suitable for use in cosmetic formulations where stability and efficacy are paramount. Research indicates that similar compounds can enhance the texture and performance of topical products, ensuring better skin absorption and efficacy .

Case Studies

Mecanismo De Acción

The mechanism of action of tert-butyl 4-(4-bromo-2-nitrophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperazine ring and nitro group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The bromine atom may also contribute to the compound’s binding affinity and specificity .

Comparación Con Compuestos Similares

Substituent Variation on the Aromatic Ring

The substituents on the aromatic ring significantly influence electronic properties, reactivity, and applications. Key analogues include:

Key Observations :

- Electron-Withdrawing Effects : The nitro group in the target compound creates a strongly electron-deficient aromatic ring, enhancing reactivity in nucleophilic substitutions compared to fluorine or trifluoromethyl groups .

- Functional Group Versatility : The nitro group can be reduced to an amine for amide coupling, while bromo supports cross-coupling reactions, offering dual functionality absent in analogues like or .

Reactivity Comparison :

Physicochemical Properties

Limited data are available for the target compound, but comparisons can be inferred:

Notes:

Functional Group Impact :

- Bromo and nitro groups in the target compound enhance binding to hydrophobic enzyme pockets (e.g., BTK) compared to simpler aryl derivatives .

Actividad Biológica

Tert-butyl 4-(4-bromo-2-nitrophenyl)piperazine-1-carboxylate (CAS: 474329-57-2) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a piperazine core substituted with a tert-butyl group and a 4-bromo-2-nitrophenyl moiety. Its molecular formula is with a molecular weight of 386.25 g/mol. The nitro group contributes to its biological activity, influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to the presence of the nitro group, which can undergo reduction to form reactive intermediates. These intermediates can interact with cellular components, leading to various effects:

- Antimicrobial Activity : Nitro compounds are known for their ability to induce oxidative stress in microbial cells, leading to cell death. The nitro group can act as both a pharmacophore and a toxicophore, affecting microbial viability through redox reactions .

- Antitumor Activity : Research indicates that derivatives of piperazine compounds exhibit cytotoxic effects against various cancer cell lines. The presence of the nitro group enhances the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways .

Antimicrobial Activity

The compound has shown promising results in inhibiting bacterial growth. For instance, studies have reported that similar nitro-substituted compounds exhibit minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli ranging from 3.12 to 12.5 μg/mL .

Antitumor Activity

A comparative analysis of related compounds revealed that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values for different cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| Human Colon Adenocarcinoma (HT-29) | 2.76 |

| Human Gastric Carcinoma (GXF 251) | 9.27 |

| Human Lung Adenocarcinoma (LXFA 629) | 0.003 |

| Human Melanoma (MEXF 462) | 0.003 |

These results indicate that the compound has particularly potent activity against lung and melanoma cancer cells, suggesting it could be a candidate for further development as an anticancer agent .

Case Studies

- Cytotoxicity Against Cancer Cell Lines : In a study evaluating the cytotoxic effects of various piperazine derivatives, this compound was found to significantly inhibit cell proliferation in multiple cancer types, particularly showing selectivity towards renal cancer cells with an IC50 value as low as 1.143 μM .

- Mechanistic Insights : A mechanistic study indicated that the compound's nitro group plays a crucial role in mediating its biological effects through redox cycling, leading to increased oxidative stress within target cells . This property is particularly relevant in the context of developing new antimicrobial and anticancer therapies.

Q & A

Q. What are the optimized synthetic routes for preparing tert-butyl 4-(4-bromo-2-nitrophenyl)piperazine-1-carboxylate, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between tert-butyl piperazine-1-carboxylate derivatives and halogenated nitroaromatics. For example, coupling 4-bromo-2-nitrochlorobenzene with tert-butyl piperazine-1-carboxylate under reflux in toluene at 110°C for 12–24 hours achieves moderate yields (~60–70%). Key optimizations include:

- Using anhydrous solvents (e.g., DMF, toluene) to minimize hydrolysis of intermediates .

- Catalytic bases like NaH or K₂CO₃ to deprotonate the piperazine nitrogen and enhance nucleophilicity .

- Purification via silica gel chromatography (ethyl acetate/hexane, 1:1) to isolate the product .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the presence of the tert-butyl group (δ ~1.4 ppm for 9H singlet in ¹H NMR; δ ~80–85 ppm for quaternary carbon in ¹³C NMR) and aromatic protons (δ ~7.5–8.5 ppm for bromonitrophenyl) .

- FT-IR : Identify carbonyl stretches (C=O at ~1680–1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ asymmetric, ~1350 cm⁻¹ symmetric) .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks [M+H]⁺ or [M+Na]⁺ should align with the molecular weight (e.g., ~398.3 g/mol) .

Q. How can researchers troubleshoot low yields during the bromonitrophenyl coupling step?

- Methodological Answer : Common issues include incomplete substitution due to steric hindrance or competing side reactions. Solutions:

- Increase reaction temperature (110–120°C) to activate the aryl halide .

- Use polar aprotic solvents (e.g., DMF) to stabilize transition states .

- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and quench unreacted starting materials with aqueous workup .

Advanced Research Questions

Q. What crystallographic insights explain the conformational stability of this compound?

- Methodological Answer : Single-crystal X-ray diffraction reveals a chair conformation for the piperazine ring, stabilized by intramolecular hydrogen bonds between the nitro group and adjacent piperazine protons. The tert-butyl group adopts a staggered conformation to minimize steric clashes with the aryl ring. Packing analysis shows weak C–H···O interactions between nitro and carboxylate groups, contributing to lattice stability .

Q. How do computational (DFT) studies align with experimental data for this compound’s electronic properties?

- Methodological Answer : DFT calculations (B3LYP/6-311G**) predict:

- Electrostatic Potential Maps : High electron density at the nitro group (electrophilic) and low density at the bromine (nucleophilic site for further substitution) .

- Frontier Molecular Orbitals (FMOs) : The HOMO-LUMO gap (~4.5 eV) correlates with UV-Vis absorption maxima (~290 nm), indicating π→π* transitions in the aromatic system .

Discrepancies between computed and experimental bond lengths (e.g., C–Br: 1.89 Å calc. vs. 1.91 Å expt.) are attributed to crystal packing effects .

Q. What strategies resolve contradictions in reaction mechanisms for piperazine-functionalized nitroaromatics?

- Methodological Answer : Competing pathways (e.g., SNAr vs. radical mechanisms) can be distinguished using:

- Kinetic Isotope Effects (KIE) : A primary KIE (kH/kD > 1) supports a rate-determining deprotonation step in SNAr .

- Trapping Experiments : Adding TEMPO (radical scavenger) suppresses yields if a radical pathway is operative .

- DFT Transition State Analysis : Activation barriers for SNAr (~25 kcal/mol) are typically lower than radical pathways (~35 kcal/mol) .

Q. How can this compound serve as a precursor in targeted drug discovery?

- Methodological Answer : The bromine and nitro groups are versatile handles for:

- Suzuki Coupling : Replace bromine with aryl/heteroaryl groups using Pd catalysts (e.g., Pd(PPh₃)₄) for kinase inhibitor scaffolds .

- Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine for further amidation or urea formation .

- Boc Deprotection : Treat with TFA/DCM to expose the piperazine amine for conjugation with pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.